5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride
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Overview
Description
5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound that belongs to the class of 1,3,4-thiadiazoles
Preparation Methods
The synthesis of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride typically involves the reaction of mesityl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. In the case of its anticancer activity, the compound may inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride can be compared with other similar compounds, such as:
5-Phenyl-1,3,4-thiadiazol-2-amine: Similar structure but with a phenyl group instead of a mesityl group.
5-Methyl-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of a mesityl group.
5-Benzyl-1,3,4-thiadiazol-2-amine: Similar structure but with a benzyl group instead of a mesityl group. The uniqueness of this compound lies in its mesityl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.ClH/c1-6-4-7(2)9(8(3)5-6)10-13-14-11(12)15-10;/h4-5H,1-3H3,(H2,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGMLZGNBHKDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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